molecular formula C18H18N4O4 B11151917 N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11151917
M. Wt: 354.4 g/mol
InChI Key: URILKXYLAJCPGF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic small molecule incorporating a benzotriazinone core, a scaffold recognized for its diverse pharmacological potential. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating new oncological and neurological therapies. The 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety is a key structural feature present in compounds studied for their ability to modulate specific G-protein coupled receptors (GPCRs), such as GPR139, which is a target for disorders like schizophrenia and substance abuse . Furthermore, benzotriazinone derivatives have demonstrated potent cytotoxic activity in vitro against human cancer cell lines, including liver carcinoma (HepG2), indicating its value as a candidate for developing novel anti-neoplastic agents . Researchers can utilize this compound as a key intermediate for further structural elaboration or as a reference standard in biological screening assays. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C18H18N4O4/c1-25-12-7-8-16(26-2)15(11-12)19-17(23)9-10-22-18(24)13-5-3-4-6-14(13)20-21-22/h3-8,11H,9-10H2,1-2H3,(H,19,23)

InChI Key

URILKXYLAJCPGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an amide functional group and a benzotriazine moiety. Its molecular formula is C17H18N4O4C_{17}H_{18}N_4O_4 with a molecular weight of approximately 342.35 g/mol. The synthesis of this compound typically involves multi-step reactions that integrate various precursors under controlled conditions to optimize yield and purity.

Synthesis Pathway

  • Starting Materials : The synthesis begins with 2,5-dimethoxyphenyl derivatives and benzotriazine intermediates.
  • Reaction Conditions : Specific conditions such as temperature control and inert atmospheres are crucial to prevent unwanted side reactions.
  • Characterization : Techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit specific enzymes involved in cancer progression and other diseases.

In Vitro Studies

Several studies have evaluated the compound's effects on different cell lines:

  • Enzyme Inhibition : Preliminary data suggest that the compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating moderate potency compared to standard inhibitors like Donepezil .
CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound25.6 ± 1.530.8 ± 2.1
Donepezil33.65 ± 3.5035.80 ± 4.60

Case Studies

  • Cancer Research : In a study focusing on cancer cell lines, this compound demonstrated significant cytotoxic effects against various cancer types, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents.

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is best contextualized through comparison with related compounds, categorized below:

Benzotriazinone-Containing Compounds
Compound Name Key Structural Features Applications/Activity Key Differences vs. Target Compound Reference
Azinphos-ethyl (O,O-diethyl S-[[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl] ester) Phosphorodithioate ester with benzotriazinone Organophosphate insecticide Ester linkage vs. amide; pesticidal vs. potential pharmaceutical use
Azinphos-methyl Phosphorodithioate ester with benzotriazinone Insecticide Methyl ester substitution; higher volatility

Analysis :

  • Both Azinphos derivatives share the 4-oxo-benzotriazin core but utilize phosphorodithioate ester linkages instead of a propanamide backbone. This structural distinction renders them potent acetylcholinesterase inhibitors (pesticides), whereas the target compound’s amide group may favor stability and selectivity for eukaryotic targets .
Propanamide Derivatives
Compound Name Key Structural Features Applications/Activity Key Differences vs. Target Compound Reference
N-(4-bromopyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (Compound 21) Propanamide with 2,5-dimethoxyphenyl and bromopyridinyl Intermediate in kinase inhibitor synthesis Bromopyridinyl vs. benzotriazinone substituent
N-(4-(N-(2,5-dimethoxyphenyl)sulfamoyl)phenyl)-3-(p-tolyloxy)propanamide (A4.14) Propanamide with sulfamoyl and p-tolyloxy groups Rac1 inhibitor Sulfamoyl vs. benzotriazinone; anti-inflammatory/anti-cancer focus

Analysis :

  • Compound 21 shares the 3-(2,5-dimethoxyphenyl)propanamide backbone but replaces benzotriazinone with a bromopyridinyl group. This substitution likely alters solubility and target affinity, as pyridine derivatives often engage in π-π stacking or metal coordination .
  • A4.14 retains the 2,5-dimethoxyphenyl group but incorporates a sulfamoyl linkage and p-tolyloxy chain.
Heterocyclic Amides with Fluorinated or Aromatic Substituents
Compound Name Key Structural Features Applications/Activity Key Differences vs. Target Compound Reference
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) Thiadiazocin-thiazole core with fluorophenyl and dimethoxyphenyl Kinase inhibition (hypothetical) Larger heterocyclic system; fluorophenyl enhances lipophilicity
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)imidazol-5-yl)pyridin-2-yl)propanamide (3) Diazenyl-imidazole core with fluorophenyl GPCR modulation (hypothetical) Fluorine atoms improve metabolic stability; diazenyl group enables photoisomerization

Analysis :

  • Compounds 29 and 3 feature fluorinated aromatic systems and extended heterocycles, which enhance metabolic stability and target engagement via hydrophobic interactions.
Structural Analogues with Benzothiazole or Naphthyridine Cores
Compound Name Key Structural Features Applications/Activity Key Differences vs. Target Compound Reference
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole with chlorophenyl-propanamide CNS drug candidate (hypothetical) Benzothiazole vs. benzotriazinone; chlorine enhances electronegativity
Goxalapladib (4-oxo-1,8-naphthyridine acetamide) Naphthyridine core with trifluoromethyl biphenyl Atherosclerosis treatment Larger polycyclic system; trifluoromethyl enhances target affinity

Analysis :

  • Benzothiazole derivatives prioritize CNS penetration due to their smaller size and electronegative substituents (e.g., chlorine), whereas the target compound’s benzotriazinone may favor peripheral tissue distribution .
  • Goxalapladib’s naphthyridine core and trifluoromethyl group confer distinct pharmacokinetic properties, such as prolonged half-life, which the target compound’s simpler structure may lack .

Key Advantages Over Analogues :

  • The dimethoxyphenyl group enhances lipophilicity, improving membrane permeability compared to sulfonamide derivatives like A4.14 .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The benzotriazinone ring is typically synthesized via cyclization of anthranilic acid (2-aminobenzoic acid) derivatives. A widely adopted method involves:

  • Diazotization : Treatment of 2-aminobenzoic acid with sodium nitrite (NaNO₂) in acidic media (HCl, 0–5°C) to form the diazonium salt.

  • Cyclization : Reaction with cyanamide or urea under reflux conditions to yield 3-amino-1,2,3-benzotriazin-4(3H)-one.

  • Oxidation : Conversion of the 3-amino group to the 4-oxo functionality using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈).

Example Protocol

Functionalization of the Benzotriazinone Core

Propanoic Acid Side Chain Introduction

The propanamide linker is introduced via nucleophilic substitution or coupling reactions:

  • Alkylation : React 4-oxo-1,2,3-benzotriazin-3(4H)-yl with 3-bromopropanoic acid in the presence of a base (K₂CO₃) in DMF at 60°C.

  • Coupling Optimization : Ultrasound-assisted methods using InCl₃ as a catalyst reduce reaction times from hours to minutes (e.g., 20 min at 40°C).

Reaction Conditions Table

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, HCl, 0°C89
CyclizationCyanamide, 80°C72
OxidationH₂O₂, 60°C85
Alkylation3-Bromopropanoic acid, K₂CO₃, DMF68

Amide Bond Formation with 2,5-Dimethoxyaniline

Conventional Coupling Methods

The final amide bond is formed using carbodiimide-based coupling agents:

  • Activation : Combine 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (1 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Coupling : Add 2,5-dimethoxyaniline (1.1 eq) and stir at room temperature for 12–24 hr.

  • Workup : Extract with NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, EtOAc/hexane).

Yield : 65–78% (dependent on anhydrous conditions and reagent purity).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 30 min with comparable yields (70–75%).

Green Chemistry Approaches

Ultrasound-Mediated Synthesis

Adapting methodologies from pyrano[2,3-c]pyrazole synthesis:

  • Catalyst : InCl₃ (20 mol%) in 50% EtOH

  • Conditions : 40°C, 20 min under ultrasound (25 kHz)

  • Advantages : 95% yield, reduced solvent waste, and energy efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89–7.78 (m, 3H, Ar-H), 6.95 (s, 1H, NH), 3.85 (s, 6H, OCH₃), 3.42 (t, J=6.8 Hz, 2H, CH₂), 2.68 (t, J=6.8 Hz, 2H, CH₂).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).

  • Melting Point : 182–184°C (decomposition observed above 190°C).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency :

    • Cause : Steric hindrance from the 2,5-dimethoxyphenyl group.

    • Solution : Use bulkier coupling agents (e.g., HATU) or elevate reaction temperature.

  • Byproduct Formation :

    • Cause : Hydrolysis of the benzotriazinone ring under acidic conditions.

    • Solution : Maintain pH >7 during workup and avoid prolonged exposure to moisture.

Industrial Scalability Considerations

  • Cost-Effective Catalysts : InCl₃ ($0.15/g) outperforms noble metal catalysts.

  • Solvent Recovery : Ethanol/water mixtures enable simple distillation and reuse .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide, and how can yield be improved?

  • Methodological Answer : The synthesis typically involves coupling 4-oxo-1,2,3-benzotriazin-3(4H)-yl derivatives with substituted phenyl propanamide precursors. Key steps include activating the carboxyl group (e.g., using oxalyl chloride) and optimizing reaction conditions (solvent, temperature, catalysts). For example, dioxane at reflux with catalytic triethylamine improved yields in analogous benzotriazin-acetamide syntheses . Yield optimization can employ Design of Experiments (DoE) to test variables like molar ratios, solvent polarity, and reaction time .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Compare chemical shifts (e.g., δ3.81 ppm for methoxy groups in similar compounds) .
  • FTIR : Identify key functional groups (e.g., ν~1620 cm⁻¹ for C=O stretching) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodological Answer : Solubility can be assessed in DMSO, ethanol, or aqueous buffers (e.g., PBS) via gravimetric or UV-Vis methods. Stability studies under varying pH (3–9) and temperatures (4°C–37°C) should be conducted using HPLC to monitor degradation. For benzotriazin derivatives, DMSO is often preferred for initial stock solutions due to poor aqueous solubility .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., GPR139)?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) using the target’s crystal structure (PDB ID). Molecular dynamics simulations (GROMACS) can assess binding stability. For benzotriazin analogs, π-π stacking with aromatic residues and hydrogen bonding with catalytic sites are common interaction modes . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Test a wider concentration range (nM–μM) to identify non-linear effects.
  • Assay Standardization : Use positive controls (e.g., known GPR139 agonists) and replicate across cell lines.
  • Off-Target Screening : Employ kinome/GPCR panels to rule out cross-reactivity.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Q. How can reaction kinetics inform scalable synthesis without compromising purity?

  • Methodological Answer : Use stopped-flow NMR or inline FTIR to monitor reaction progress in real time. For benzotriazin formation, pseudo-first-order kinetics can identify rate-limiting steps (e.g., acylation). Optimize catalyst loading (e.g., DMAP for acyl transfers) and solvent polarity (e.g., THF vs. DMF) to minimize side products. Scale-up via flow chemistry may improve heat/mass transfer .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Genetic Knockdown : Use siRNA/shRNA to silence putative targets (e.g., GPR139) and assess activity loss.
  • Proteomics : Perform LC-MS/MS to identify binding partners in lysates.
  • In Vivo Imaging : Radiolabel the compound (e.g., ¹⁸F for PET) to track biodistribution in model organisms .

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